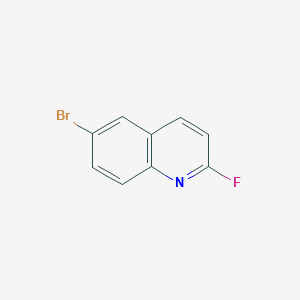

6-Bromo-2-fluoroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-2-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 .

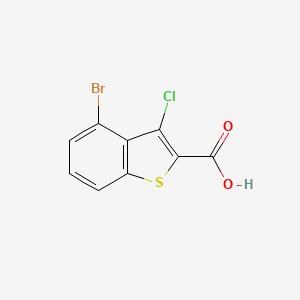

Molecular Structure Analysis

The InChI code for this compound is1S/C9H5BrFN/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8/h1-5H . This indicates the positions of the bromine and fluorine atoms in the quinoline ring. Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Functionalization and Synthesis

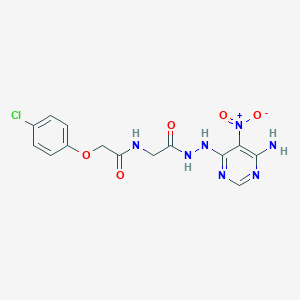

6-Bromo-2-fluoroquinoline is a versatile compound in chemical synthesis. It can be functionalized into various derivatives, including 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids, through halogen/metal permutation and carboxylation processes (Ondi, Volle, & Schlosser, 2005). Additionally, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines, which are key building blocks for antibiotics, can be achieved from precursors like 2,4-dichloro-3-fluoroquinoline (Flagstad et al., 2014).

Anticancer Applications

Some derivatives of this compound have shown promising anticancer properties. For instance, 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity against cancer cell lines, including rat glioblastoma and human cervical cancer cells (Köprülü et al., 2018).

Antiplasmodial Activity

Modifications of 6-fluoroquinolines have led to compounds with high antiplasmodial activity. Specifically, a derivative showed significant in vitro and in vivo activity against Plasmodium falciparum and Plasmodium berghei, indicating its potential in malaria treatment (Hochegger et al., 2019).

Antimicrobial Properties

Various derivatives of this compound have been found to possess broad antibacterial activity against both gram-positive and gram-negative bacteria. This suggests their utility in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).

Synthesis of Radiolabeled Compounds

This compound derivatives have been used in the synthesis of radiolabeled compounds for imaging purposes. For example, 76Br-labeled σ2-receptor ligands were synthesized for potential use in PET imaging of proliferating tumor cells (Rowland et al., 2006).

Electrochemical Studies

The electrochemical behavior of halogenated derivatives of quinolines, including 6-fluoroquinoline, has been studied. This research helps in understanding the stability of carbon-halogen bonds in radical anions, contributing to the knowledge of organic electrochemistry (Alwair & Grimshaw, 1973).

Application in Drug Synthesis

The compound is also a key intermediate in drug discoveries. For example, its use in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a critical intermediate in drug discovery, has been documented (Nishimura & Saitoh, 2016).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-fluoroquinoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

6-bromo-2-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOLSEKYCDRSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)F)C=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785633.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2785639.png)

![1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785642.png)

![2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2785645.png)

![3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2785652.png)